Tfp-peg5-tfp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

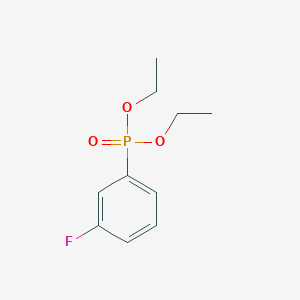

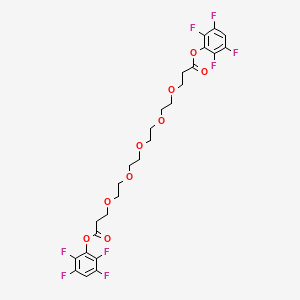

Tetrafluorophenyl-polyethylene glycol-tetrafluorophenyl (Tfp-peg5-tfp) is a bifunctional polyethylene glycol (PEG) derivative. It is widely used in bioconjugation and drug delivery due to its ability to form stable amide bonds with primary amines. The compound consists of a PEG chain flanked by two tetrafluorophenyl (TFP) ester groups, which enhance its reactivity and solubility in aqueous solutions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tfp-peg5-tfp typically involves the reaction of PEG with tetrafluorophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous organic solvent like dichloromethane or dimethylformamide (DMF) to prevent hydrolysis of the TFP esters. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by precipitation or chromatography to remove any unreacted starting materials and by-products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The final product is subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to ensure its purity and functionality .

Análisis De Reacciones Químicas

Types of Reactions

Tfp-peg5-tfp primarily undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds. This reaction is favored at near-neutral pH (6-9) and in the presence of non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES .

Common Reagents and Conditions

Reagents: Primary amines, such as those found in proteins and peptides.

Conditions: The reaction is typically carried out in aqueous buffers at pH 7-9. .

Major Products

The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of PEG, which can improve the solubility and stability of the conjugated biomolecule .

Aplicaciones Científicas De Investigación

Tfp-peg5-tfp has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PEGylated compounds and materials, which have applications in catalysis and materials science

Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility. .

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents. .

Industry: Applied in the production of functional coatings and materials with improved properties, such as increased hydrophilicity and reduced protein adsorption

Mecanismo De Acción

The mechanism of action of Tfp-peg5-tfp involves the formation of covalent amide bonds with primary amines. The TFP ester groups react with the amine groups to form a stable amide linkage, which is resistant to hydrolysis and enzymatic degradation. This reaction is facilitated by the hydrophilic PEG spacer, which provides flexibility and reduces steric hindrance, allowing for efficient conjugation with biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxysuccinimide (NHS) esters: Similar to TFP esters, NHS esters are commonly used for amine-reactive conjugation.

Maleimide-PEG derivatives: These compounds react with thiol groups instead of amines, offering an alternative conjugation strategy for biomolecules with accessible thiol groups.

Azide-PEG derivatives: Used in click chemistry for the conjugation of alkyne-containing molecules.

Uniqueness of Tfp-peg5-tfp

This compound stands out due to its enhanced stability and reactivity compared to other ester-based conjugation reagents. The presence of two TFP ester groups allows for the simultaneous modification of two amine-containing molecules, making it a versatile tool for bioconjugation and drug delivery applications .

Propiedades

Fórmula molecular |

C26H26F8O9 |

|---|---|

Peso molecular |

634.5 g/mol |

Nombre IUPAC |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H26F8O9/c27-15-13-16(28)22(32)25(21(15)31)42-19(35)1-3-37-5-7-39-9-11-41-12-10-40-8-6-38-4-2-20(36)43-26-23(33)17(29)14-18(30)24(26)34/h13-14H,1-12H2 |

Clave InChI |

JGACAWVRXRRXTF-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)

![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)

![Methyl [3-(4-nitrophenoxy)propyl]cyano-carbonimidodithioate](/img/structure/B13711444.png)